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Compound of Interest

Compound Name: 1-Iodo-2-methylundecane

Cat. No.: B1195011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the core theoretical and physicochemical

properties of long-chain alkyl iodides. It is intended to serve as a comprehensive resource,

detailing the molecular characteristics, reactivity, and spectroscopic signatures of these

compounds, which are of significant interest in organic synthesis and medicinal chemistry.

Core Physicochemical Properties
Long-chain alkyl iodides are characterized by physical properties that are heavily influenced by

the length of the alkyl chain and the presence of the large, polarizable iodine atom. These

properties exhibit predictable trends that are crucial for their manipulation and application in

experimental settings.

1.1. Physical State and Appearance Lower members of the alkyl halide series, such as methyl

iodide and ethyl iodide, are gases or low-boiling liquids at room temperature.[1][2] As the

carbon chain length increases beyond approximately 18 carbons, the compounds become

solids.[1] Pure long-chain alkyl iodides are typically colorless liquids or solids.[1][3] However,

they can develop a brown or violet color upon storage, particularly when exposed to light, due

to the decomposition and formation of elemental iodine.

1.2. Boiling Point, Density, and Solubility The boiling points of alkyl iodides are significantly

higher than their corresponding alkanes.[1][3] This is attributed to stronger intermolecular van
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der Waals forces, which increase with the size and number of electrons in the molecule, and

dipole-dipole interactions arising from the polar carbon-iodine bond.[2][3]

Data Summary: Physical Properties of n-Alkyl Iodides

Compound
Name

Formula
Molecular
Weight ( g/mol
)

Boiling Point
(°C)

Density
(g/cm³)

Iodoethane C₂H₅I 155.97 72 1.936

1-Iodopropane C₃H₇I 169.99 102 1.749

1-Iodobutane C₄H₉I 184.02 131 1.617

1-Iodopentane C₅H₁₁I 198.05 157 1.517

1-Iodohexane C₆H₁₃I 212.07 180 1.437

1-Iodooctane C₈H₁₇I 240.13 225-226 1.331

1-Iododecane C₁₀H₂₁I 268.18 265-267 1.250

Note: Data is compiled from various sources and represents general trends. Exact values may

vary with experimental conditions.

Key trends observed include:

Boiling Point: Increases with the length of the alkyl chain due to stronger van der Waals

dispersion forces.[2][4]

Density: Alkyl iodides are denser than water.[1][3] The density generally decreases as the

alkyl chain becomes longer because the proportion of the heavy iodine atom to the overall

molecular weight diminishes.

Solubility: Alkyl iodides are only slightly soluble in water due to their inability to form

hydrogen bonds.[1][2] They are, however, readily soluble in non-polar organic solvents.[1]

1.3. Dipole Moment The carbon-iodine bond is the least polar among the carbon-halogen

bonds because carbon and iodine have very similar electronegativity values.[2][5]
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Consequently, the dipole moment of the C-I bond is small. While the overall molecular dipole

moment depends on the molecular geometry, for straight-chain alkyl iodides, it is generally

lower than that of corresponding alkyl chlorides or bromides.[5]

Chemical Properties and Reactivity
The chemistry of long-chain alkyl iodides is dominated by the nature of the carbon-iodine (C-I)

bond.

2.1. The Carbon-Iodine Bond The C-I bond is the longest and weakest of the carbon-halogen

bonds.[6][7] This weakness is a defining feature, making the iodide ion an excellent leaving

group in nucleophilic substitution and elimination reactions.

Data Summary: Carbon-Halogen Bond Properties

Bond Bond Length (pm)
Bond Dissociation Energy
(kJ/mol)

C-F 139 ~485

C-Cl 178 ~350

C-Br 193 ~280

C-I 214 ~240

Source: General values from organic chemistry literature.[7]

This low bond dissociation energy means that alkyl iodides are the most reactive among the

alkyl halides in substitution reactions.[6]

2.2. Nucleophilic Substitution Reactions Alkyl iodides are excellent substrates for nucleophilic

substitution reactions (both SN1 and SN2), where a nucleophile replaces the iodide ion.[8]

SN2 Mechanism: Primary and less-hindered secondary long-chain alkyl iodides react readily

via the SN2 mechanism. The reaction proceeds through a backside attack on the

electrophilic carbon, leading to an inversion of stereochemistry.[8]
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SN1 Mechanism: Tertiary and some secondary alkyl iodides can react via the SN1

mechanism, particularly in polar protic solvents. This involves the formation of a carbocation

intermediate after the iodide leaving group departs.[8]

SN2 reaction mechanism for a primary alkyl iodide.

2.3. Elimination Reactions In the presence of a strong, sterically hindered base, alkyl iodides

can undergo elimination reactions (E1 and E2) to form alkenes.[8] These reactions compete

with substitution, and the outcome is often dependent on the structure of the alkyl iodide, the

nature of the base, and the reaction conditions.[8]

2.4. Radical Reactions The weak C-I bond can be homolytically cleaved by heat or light to

generate alkyl radicals.[9] This property is exploited in various radical-mediated reactions,

including certain types of polymerizations and carbonylation reactions.[9][10] Visible light in

conjunction with a silane can mediate C-I bond homolysis to generate alkyl radicals under mild

conditions.[9]

Spectroscopic Properties
The identification and structural elucidation of long-chain alkyl iodides rely on standard

spectroscopic techniques.

Data Summary: Spectroscopic Signatures

Technique Feature
Typical Range /
Observation

¹H NMR
Protons on carbon bearing

iodine (α-protons)
δ 2.0 - 4.0 ppm

¹³C NMR
Carbon bearing iodine (α-

carbon)
δ -10 to 40 ppm

IR Spectroscopy C-I stretching vibration 500 - 600 cm⁻¹

Mass Spectrometry Molecular Ion (M⁺) Intense peak often observed

Fragmentation
Characteristic loss of I• (127

m/z) and CₙH₂ₙ₊₁ fragments
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3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The protons on the carbon directly attached to the iodine atom (the α-carbon) are

deshielded and typically appear in the δ 2.0-4.0 ppm region.[11]

¹³C NMR: The α-carbon signal is shifted significantly upfield compared to other alkyl halides

due to the "heavy atom effect" of iodine. For example, in iodoethane, the CH₂I carbon

appears at -1.1 ppm, while the CH₃ carbon is at 20.6 ppm.[12]

3.2. Infrared (IR) Spectroscopy The C-I bond stretch gives rise to a strong absorption in the far-

infrared region, typically between 500 and 600 cm⁻¹.[13] This band is often outside the range of

standard laboratory spectrophotometers, making it less useful for routine identification

compared to other functional groups.[13]

Experimental Protocols & Workflows
4.1. Protocol: Synthesis via Finkelstein Reaction The Finkelstein reaction is a classic and

efficient method for preparing alkyl iodides from other alkyl halides (typically chlorides or

bromides) via a halide exchange.

Methodology:

Dissolution: An alkyl chloride or bromide is dissolved in acetone.

Reagent Addition: A stoichiometric excess of sodium iodide (NaI) is added to the solution.

Reaction: The mixture is heated under reflux. The reaction equilibrium is driven forward

because sodium chloride (NaCl) or sodium bromide (NaBr) is insoluble in acetone and

precipitates out of the solution.[14]

Workup: After the reaction is complete, the mixture is cooled, and the precipitated sodium

halide is removed by filtration.

Purification: The acetone is removed from the filtrate via rotary evaporation. The resulting

crude alkyl iodide is typically purified by distillation or column chromatography.
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Generalized workflow for the synthesis of alkyl iodides.
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4.2. Protocol: Kinetic Study of Nucleophilic Substitution The reactivity of long-chain alkyl

iodides can be quantified by studying the kinetics of their reaction with a nucleophile.

Methodology:

Reactant Preparation: Prepare standardized solutions of the long-chain alkyl iodide and the

chosen nucleophile (e.g., sodium thiocyanate) in a suitable solvent (e.g., ethanol).

Temperature Control: Place the reactant solutions in a thermostatically controlled water bath

to maintain a constant temperature.

Initiation: Mix the solutions to initiate the reaction. Start a timer at the moment of mixing.

Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and quench

the reaction (e.g., by adding a large volume of cold solvent).

Analysis: Determine the concentration of the remaining iodide ion or the formed product in

each aliquot. This can be done by titration (e.g., with silver nitrate) or by a spectroscopic

method (e.g., UV-Vis spectroscopy if a reactant or product is chromophoric).

Data Processing: Plot the concentration data against time to determine the reaction rate. By

varying the initial concentrations of the reactants, the order of the reaction and the rate

constant (k) can be determined. Kinetic studies have been performed for reactions of various

alkyl iodides with radicals like OH.[15]

Applications in Drug Development and Research
Long-chain alkyl iodides are valuable synthetic intermediates.[8] Their high reactivity makes

them ideal for introducing long alkyl chains into molecules, a common strategy in drug

development to modulate lipophilicity and, consequently, the pharmacokinetic and

pharmacodynamic properties of a drug candidate. They are frequently used in the synthesis of

quaternary ammonium salts, ethers, esters, and for C-alkylation of various nucleophiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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